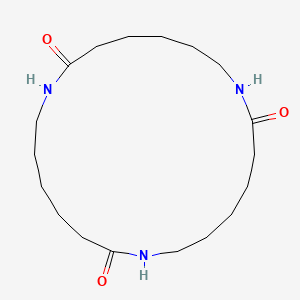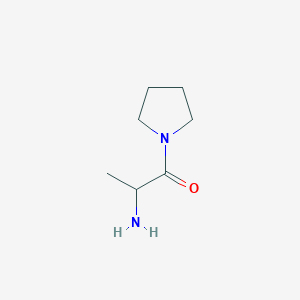
1-O,3-O-Dipalmitoyl-2-O-lauroyl-L-glycerol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-O,3-O-Dipalmitoyl-2-O-lauroyl-L-glycerol is a complex lipid molecule with the molecular formula C₄₇H₉₀O₆ and a molecular weight of 751.214 g/mol . This compound is a type of triglyceride, specifically a triacylglycerol, where two palmitic acid molecules and one lauric acid molecule are esterified to a glycerol backbone. It is commonly used in various scientific research fields due to its unique structural properties and biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-O,3-O-Dipalmitoyl-2-O-lauroyl-L-glycerol can be synthesized through esterification reactions. The typical synthetic route involves the esterification of glycerol with palmitic acid and lauric acid in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods: In industrial settings, the production of this compound often involves enzymatic methods using lipases. These enzymes catalyze the esterification of glycerol with the respective fatty acids under mild conditions, which is advantageous for producing high-purity products with fewer by-products .
Analyse Chemischer Reaktionen
Types of Reactions: 1-O,3-O-Dipalmitoyl-2-O-lauroyl-L-glycerol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form peroxides and other oxidation products, especially under high-temperature conditions.
Hydrolysis: In the presence of water and an acid or base catalyst, it can be hydrolyzed to yield glycerol and the corresponding fatty acids.
Transesterification: This reaction involves the exchange of ester groups with alcohols, often used in biodiesel production.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Transesterification: Methanol or ethanol is commonly used in the presence of a base catalyst like sodium methoxide.
Major Products Formed:
Oxidation: Peroxides and other oxidized derivatives.
Hydrolysis: Glycerol, palmitic acid, and lauric acid.
Transesterification: Methyl or ethyl esters of the fatty acids and glycerol.
Wissenschaftliche Forschungsanwendungen
1-O,3-O-Dipalmitoyl-2-O-lauroyl-L-glycerol has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying lipid oxidation and hydrolysis reactions.
Biology: This compound is utilized in studies related to lipid metabolism and the role of triglycerides in cellular processes.
Medicine: It is investigated for its potential therapeutic effects, including its role in drug delivery systems and as a component of lipid-based formulations.
Industry: It is used in the production of cosmetics, food additives, and biodegradable lubricants.
Wirkmechanismus
The mechanism of action of 1-O,3-O-Dipalmitoyl-2-O-lauroyl-L-glycerol involves its interaction with lipid membranes and enzymes involved in lipid metabolism. It can modulate the fluidity and permeability of cell membranes, influencing various cellular processes. Additionally, it serves as a substrate for lipases, which hydrolyze it into glycerol and fatty acids, further participating in metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
1,3-Dipalmitoyl-2-oleoylglycerol: Similar in structure but contains oleic acid instead of lauric acid.
1,3-Dipalmitoyl-2-stearoylglycerol: Contains stearic acid instead of lauric acid.
1,3-Dioleoyl-2-palmitoylglycerol: Contains oleic acid at the sn-1 and sn-3 positions and palmitic acid at the sn-2 position.
Uniqueness: 1-O,3-O-Dipalmitoyl-2-O-lauroyl-L-glycerol is unique due to the presence of lauric acid, which imparts distinct physical and chemical properties compared to other similar compounds. Its specific configuration influences its melting point, solubility, and interaction with biological membranes .
Eigenschaften
IUPAC Name |
(2-dodecanoyloxy-3-hexadecanoyloxypropyl) hexadecanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H90O6/c1-4-7-10-13-16-19-21-23-25-28-30-33-36-39-45(48)51-42-44(53-47(50)41-38-35-32-27-18-15-12-9-6-3)43-52-46(49)40-37-34-31-29-26-24-22-20-17-14-11-8-5-2/h44H,4-43H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQLNDFSVEFGNAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H90O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
751.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![N-(2-methoxyethyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B3144979.png)





